trans-Antheraxanthin
trans-Antheraxanthin
Antheraxanthin (from ánthos, Greek for /flower/ and xanthos, Greek for /yellow/) is a bright yellow accessory pigment found in many organisms that perform photosynthesis. It is a xanthophyll cycle pigment, an oil-soluble alcohol within the xanthophyll subgroup of carotenoids. Antheraxanthin is both a component in and product of the cellular photoprotection mechanisms in photosynthetic green algae, red algae, euglenoids, and plants.
Brand Name:
Vulcanchem
CAS No.:
640-03-9
VCID:
VC0039726
InChI:
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1
SMILES:
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C
Molecular Formula:
C40H56O3
Molecular Weight:
584.9 g/mol
trans-Antheraxanthin
CAS No.: 640-03-9
Main Products
VCID: VC0039726
Molecular Formula: C40H56O3
Molecular Weight: 584.9 g/mol
CAS No. | 640-03-9 |
---|---|
Product Name | trans-Antheraxanthin |
Molecular Formula | C40H56O3 |
Molecular Weight | 584.9 g/mol |
IUPAC Name | (1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
Standard InChI | InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 |
Standard InChIKey | OFNSUWBAQRCHAV-OYQUVCAXSA-N |
Isomeric SMILES | CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |
SMILES | CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
Canonical SMILES | CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
Description | Antheraxanthin (from ánthos, Greek for /flower/ and xanthos, Greek for /yellow/) is a bright yellow accessory pigment found in many organisms that perform photosynthesis. It is a xanthophyll cycle pigment, an oil-soluble alcohol within the xanthophyll subgroup of carotenoids. Antheraxanthin is both a component in and product of the cellular photoprotection mechanisms in photosynthetic green algae, red algae, euglenoids, and plants. |
Synonyms | 5,6-Epoxy-5,6-dihydro-β,β-carotene-3,3'-diol;all-trans-Antheraxanthin |
Reference | 1: Xie X, Gao S, Gu W, Pan G, Wang G. Desiccation induces accumulations of antheraxanthin and zeaxanthin in intertidal macro-alga Ulva pertusa (Chlorophyta). PLoS One. 2013 Sep 5;8(9):e72929. doi: 10.1371/journal.pone.0072929. eCollection 2013. PubMed PMID: 24039824; PubMed Central PMCID: PMC3764160. 2: Aparicio-Ruiz R, Gandul-Rojas B. Thermal degradation kinetics of neoxanthin, violaxanthin, and antheraxanthin in virgin olive oils. J Agric Food Chem. 2012 May 23;60(20):5180-91. doi: 10.1021/jf300332m. Epub 2012 May 11. PubMed PMID: 22509927. 3: Goss R, Lepetit B, Wilhelm C. Evidence for a rebinding of antheraxanthin to the light-harvesting complex during the epoxidation reaction of the violaxanthin cycle. J Plant Physiol. 2006 Mar;163(5):585-90. Epub 2005 Sep 12. PubMed PMID: 16473664. 4: Meléndez-Martínez AJ, Britton G, Vicario IM, Heredia FJ. Identification of isolutein (lutein epoxide) as cis-antheraxanthin in orange juice. J Agric Food Chem. 2005 Nov 30;53(24):9369-73. PubMed PMID: 16302749. 5: D/'Haese D, Vandermeiren K, Caubergs RJ, Guisez Y, De Temmerman L, Horemans N. Non-photochemical quenching kinetics during the dark to light transition in relation to the formation of antheraxanthin and zeaxanthin. J Theor Biol. 2004 Mar 21;227(2):175-86. PubMed PMID: 14990382. 6: Gilmore AM, Yamamoto HY. Time-resolution of the antheraxanthin- and delta pH-dependent chlorophyll a fluorescence components associated with photosystem II energy dissipation in Mantoniella squamata. Photochem Photobiol. 2001 Aug;74(2):291-302. PubMed PMID: 11547568. 7: Latowski D, Burda K, Strzałka K. A mathematical model describing kinetics of conversion of violaxanthin to zeaxanthin via intermediate antheraxanthin by the xanthophyll cycle enzyme violaxanthin de-epoxidase. J Theor Biol. 2000 Oct 21;206(4):507-14. PubMed PMID: 11013111. |
PubChem Compound | 5281223 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume